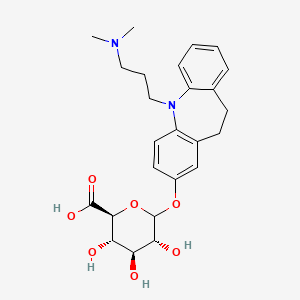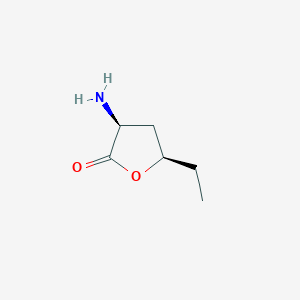
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is an organic compound with the molecular formula C15H31NO2. It is a derivative of undecanamide, featuring a hydroxy group and a dimethylethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide typically involves the reaction of undecanoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)undecanamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)undecylamine.
Substitution: Formation of N-(2-alkoxy-1,1-dimethylethyl)undecanamide.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)decanamide
- N-(2-Hydroxy-1,1-dimethylethyl)dodecanamide
- N-(2-Hydroxy-1,1-dimethylethyl)octanamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is unique due to its specific chain length and the presence of both a hydroxy and a dimethylethyl group. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
51848-22-7 |
|---|---|
Fórmula molecular |
C15H31NO2 |
Peso molecular |
257.41 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |
Clave InChI |
BDIITUILCUVPFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
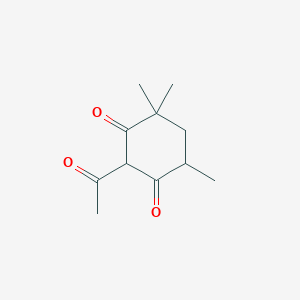
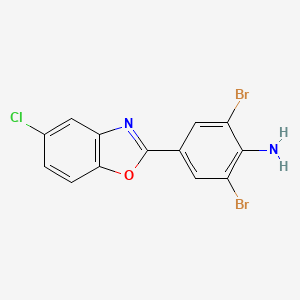
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
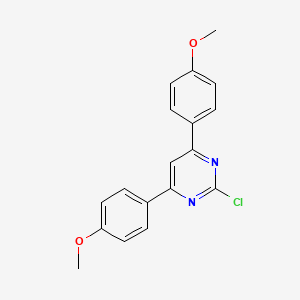
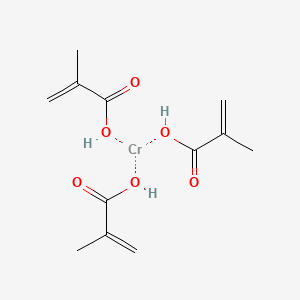


![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
